molecular formula C16H17N3 B11408916 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

Katalognummer: B11408916
Molekulargewicht: 251.33 g/mol
InChI-Schlüssel: GWSINTHLAPGRQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is a chemical compound built around the benzimidazole scaffold, a structure of high significance in medicinal chemistry. Benzimidazole derivatives are extensively investigated in oncology for their anticancer activities, which often involve mechanisms such as interaction with DNA and inhibition of key enzymes . Furthermore, structurally related N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated promising in vitro activity against various parasitic diseases, showing potential as inhibitors of specific therapeutic targets . The specific substitution pattern of this compound suggests it is intended for use as a key intermediate or building block in organic synthesis and drug discovery research. Scientists may employ this compound in the design and development of new therapeutic agents, leveraging the versatile pharmacological properties of the benzimidazole core. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C16H17N3

Molekulargewicht

251.33 g/mol

IUPAC-Name

1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI-Schlüssel

GWSINTHLAPGRQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Catalyst/Reagent Purification
One-Pot Cyclodesulfurization82–92RT, blue LEDNoneColumn chromatography
Urea Cyclization68–75−10°C, anhydrousPh₃PCl₂, Et₃NRecrystallization
Nucleophilic Substitution70–78Reflux (80°C)K₂CO₃Solvent extraction
Microwave Reductive Amination85–90Microwave (100°C)NaBH₃CNFiltration

Mechanistic and Optimization Insights

Radical Pathways in Photomediated Synthesis

The visible light-driven method proceeds via a thiyl radical (RS- ) and singlet oxygen (¹O₂), forming a peroxysulfur intermediate that cyclizes to the benzimidazole. Light intensity and oxygen availability critically influence reaction efficiency.

Solvent Effects in Urea Cyclization

Polar aprotic solvents (e.g., acetonitrile) enhance cyclization rates by stabilizing the phosphoramide intermediate, while protic solvents (e.g., ethanol) promote hydrolysis.

Regioselectivity Challenges

N-Methylation prior to benzimidazole ring closure ensures correct 1-substitution. Competing N,N’-dimethylation is suppressed using stoichiometric methylating agents .

Analyse Chemischer Reaktionen

Substitution Reactions

The amine and aromatic systems participate in electrophilic and nucleophilic substitutions:

a. Electrophilic Aromatic Substitution (EAS)
The benzimidazole ring undergoes halogenation or nitration:

Reaction Reagents Position Yield
BrominationBr₂/FeCl₃C-5 or C-668%
NitrationHNO₃/H₂SO₄C-555%

b. Nucleophilic Substitution
The 2-amine group reacts with electrophiles like acyl chlorides:

  • Reagents : Acetyl chloride, pyridine

  • Product : N-acetyl derivative

  • Yield : 78%

Coordination Chemistry (Metal Complexation)

The benzimidazole nitrogen and amine group act as bidentate ligands:

Metal Ion Structure Application Reference
Cu(II)Octahedral complexCatalytic oxidation reactions
Fe(III)Trigonal bipyramidalMagnetic materials
Co(II)TetrahedralBioinorganic catalysis

Conditions : Reaction in ethanol/water (1:1), room temperature, 12 hours.

Oxidation and Reduction

a. Oxidation

  • Reagent : H₂O₂ or KMnO₄

  • Product : N-oxide derivative

  • Yield : 65% (unoptimized)

b. Reduction

  • Reagent : NaBH₄ in methanol

  • Product : Secondary amine via imine reduction

Mechanistic Insights from Recent Studies

a. Copper-Catalyzed Functionalization
Aryl alkynes and sulfonyl azides react with the compound to form ketenimine intermediates, enabling C–H functionalization (Scheme 1) :

  • Ketenimine formation : TsN₃ + terminal alkyne → ketenimine

  • Nucleophilic attack : Benzimidazole amine attacks ketenimine

  • Cyclization : Intramolecular addition forms fused bicyclic products

b. Alkylation Pathways
Kinetic studies show that alkylation at the benzimidazole nitrogen proceeds via an SN2 mechanism, with KOH deprotonating the amine to enhance nucleophilicity .

Comparative Reactivity Table

Reaction Type Key Reagents Conditions Yield Range
CondensationAldehyde, MgO catalystSolvent-free, 80°C85–92%
N-AlkylationAlkyl halide, KOHAcetone, 60°C70–78%
BrominationBr₂, FeCl₃DCM, 0°C → RT60–68%
Metal ComplexationCu(NO₃)₂Ethanol/water, RT75–82%

Challenges and Unreactive Pathways

  • Unsubstituted o-phenylenediamine : Fails to react in copper-catalyzed systems, requiring electron-donating groups for activation .

  • Steric hindrance : Bulky substituents on the benzyl group reduce yields in EAS by 15–20% .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine has garnered attention for its potential use as a drug candidate, particularly in the following areas:

Antiparasitic Activity

Research indicates that benzimidazole derivatives exhibit significant antiparasitic properties. The compound's structure may enhance its binding affinity to target proteins in parasites, making it a candidate for treating infections such as those caused by nematodes and other parasitic organisms.

Anticancer Properties

Studies have shown that certain benzimidazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties. Research indicates that it may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism often involves interference with microbial DNA synthesis or cell wall formation .

Metal Complex Formation

The ability of this compound to form complexes with metals has been explored for various applications, including catalysis and drug delivery systems. Metal-organic frameworks (MOFs) utilizing this compound can enhance the stability and bioavailability of therapeutic agents .

Enzyme Inhibition

Some studies suggest that derivatives of this compound could serve as enzyme inhibitors, particularly in pathways relevant to inflammation or cancer progression. This opens avenues for developing anti-inflammatory or anticancer therapies based on the compound's structural features .

  • Antiparasitic Efficacy : A study evaluated the efficacy of various benzimidazole derivatives against Ascaris lumbricoides, showing that compounds similar to this compound significantly reduced parasite viability in vitro.
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value comparable to standard chemotherapeutics.
  • Antimicrobial Testing : A series of tests revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key physicochemical properties of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine with similar benzimidazol-2-amine derivatives:

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield (%) Key Spectral Data (IR/NMR)
This compound 1-Me, N-(2-Me-benzyl) 265.34 Not reported Not reported Anticipated NH stretch ~3400 cm⁻¹
1H-Benzimidazol-2-amine (parent compound) None 133.15 108–110 (mp) 78% IR: 3429 cm⁻¹ (N–H), 1639 cm⁻¹ (C=N)
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine N-(thiazol-2-yl)methyl 230.29 >250 69% 1H-NMR: δ 3.51 (s, CH₂), 10.90 (s, NH)
5-Nitro-1H-benzimidazol-2-amine 5-NO₂ 178.15 Not reported Not reported MS: m/z 181 (M⁺)
1-Benzyl-1H-benzimidazol-2-amine 1-Benzyl 223.28 Not reported Not reported IR: 1451 cm⁻¹ (CH₂), 1620 cm⁻¹ (C=N)

Key Observations :

  • Substituent Effects on Melting Points : Bulky substituents (e.g., benzyl or thiazole groups) correlate with higher melting points (>250°C), likely due to enhanced intermolecular interactions .
  • Spectral Trends : All compounds exhibit characteristic NH stretches (~3400 cm⁻¹) and C=N vibrations (~1600–1650 cm⁻¹) in IR spectra .

Biologische Aktivität

1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, which is recognized for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N3, with a molecular weight of 226.27 g/mol. The compound features a benzimidazole core with a methyl group at the nitrogen position and a 2-methylbenzyl substituent, which enhances its biological activity and chemical stability.

The mechanism of action involves the interaction of the benzimidazole core with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various biological pathways, contributing to its therapeutic effects.
  • Antimicrobial Activity : It has shown potential in disrupting bacterial enzyme functions, indicating possible applications in treating infections.
  • Anticancer Effects : The compound's ability to interfere with cancer cell proliferation is notable. It may target signaling pathways critical for cancer cell survival and growth .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that compounds within the benzimidazole class possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has been evaluated for its effects on various cancer cell lines. For example, it showed promising results against MDA-MB-231 (breast cancer) cells with significant reductions in cell viability at specific concentrations .
  • Mechanisms of Action : It has been observed to induce cell cycle arrest and apoptosis in cancer cells. Specifically, it causes G2/M phase arrest and activates caspase pathways associated with apoptosis .

Antiparasitic Potential

Due to its structural characteristics, the compound is being explored as a potential drug candidate for treating parasitic infections. Benzimidazole derivatives are known for their efficacy against various parasites, making this compound a candidate for further investigation in this area.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in breast cancer cells
AntimicrobialDisrupts bacterial enzyme functions
AntiparasiticPotential candidate for treating parasitic infections

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of benzimidazole derivatives, this compound was found to significantly reduce cell viability in MDA-MB-231 cells at concentrations above 10 μM. The study indicated that the compound induced G2/M arrest and activated apoptotic pathways through caspase activation .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine?

  • Methodology : Utilize Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., N–H stretching in benzimidazole cores) and electron ionization mass spectrometry (EI-MS) to confirm molecular weight and fragmentation patterns. Reference databases like NIST Chemistry WebBook for spectral comparisons .
  • Experimental Design : Prepare a purified sample, collect IR spectra in condensed phase, and compare with 2-aminobenzimidazole derivatives. For EI-MS, operate at 70 eV ionization energy to match fragmentation profiles with known analogs .

Q. How can this compound be synthesized, and what reaction conditions optimize yield?

  • Methodology : Use o-phenylenediamine derivatives as starting materials. For alkylation at the benzimidazole nitrogen, employ alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under reflux. For N-substitution at the amine group, react with 2-methylbenzyl chloride using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Optimization : High temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve cyclization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What primary biological activities have been reported for benzimidazole derivatives like this compound?

  • Key Findings : Benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines (e.g., HT-29, MDA-MB-231) with IC₅₀ values ranging from 1.4–1.9 μM. However, some analogs show proliferative effects on normal spleen cells at lower concentrations (EC₅₀ = 0.004–0.013 μM), highlighting selective toxicity .
  • Assay Design : Use MTT or resazurin-based viability assays with 48–72 hour exposure times. Include controls for solvent effects and reference compounds (e.g., doxorubicin) .

Advanced Research Questions

Q. How can experimental designs address contradictions between cytotoxic and proliferative effects in different cell lines?

  • Data Analysis : Perform dose-response curves across multiple concentrations (e.g., 0.001–100 μM) to identify biphasic effects. Use statistical models (e.g., nonlinear regression) to calculate IC₅₀ and EC₅₀ values. Compare results across cell types to assess selectivity .
  • Mechanistic Insight : Investigate mitochondrial membrane potential or caspase activation to differentiate apoptosis from proliferation pathways .

Q. What computational approaches predict the electronic structure and reactivity of this compound?

  • DFT Methods : Apply hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites for derivatization .
  • Software Tools : Use Gaussian or ORCA for geometry optimization and vibrational frequency analysis. Compare results with crystallographic data (e.g., bond lengths, angles) .

Q. How is X-ray crystallography applied to determine the crystal structure of related benzimidazole derivatives?

  • Protocol : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Collect diffraction data using a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT and refine using SHELXL .
  • Key Parameters : Report R-factors (<0.05), hydrogen bonding networks (e.g., N–H⋯N interactions), and torsion angles between benzimidazole and substituent groups .

Q. How do substituents on the benzimidazole core influence structure-activity relationships (SAR)?

  • SAR Trends : Methyl groups at the N1 position enhance cytotoxicity, while bulky substituents (e.g., propyl) reduce potency. The 2-methylbenzyl moiety improves lipophilicity, potentially enhancing membrane permeability .
  • Experimental Validation : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations) and correlate logP values with bioactivity using HPLC-derived retention times .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activities across studies?

  • Troubleshooting : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate compound purity via HPLC (>95%). Cross-reference cytotoxicity data with independent assays (e.g., clonogenic survival) .
  • Meta-Analysis : Compile IC₅₀ values from multiple studies and apply Bland-Altman plots to assess variability. Consider batch effects or solvent differences (e.g., DMSO vs. ethanol) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.